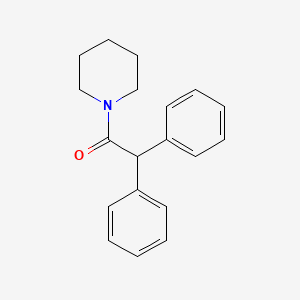

2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE

Description

Properties

IUPAC Name |

2,2-diphenyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-14-8-3-9-15-20)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZLKJUABRTMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE typically involves the reaction of piperidine with 2-bromoacetophenone. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted piperidines, phenyl derivatives.

Scientific Research Applications

2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For instance, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The diphenyl groups in the target compound likely increase steric hindrance compared to smaller substituents (e.g., chlorine in ). This may reduce reactivity in nucleophilic reactions compared to the chloro analog.

- Electronic Properties: The nitro and amino groups in 1-(2-Amino-6-nitrophenyl)ethanone introduce strong electron-withdrawing and donating effects, respectively, which are absent in the diphenyl-piperidino compound.

- Phosphine vs. Piperidine : The phosphine-based compound differs fundamentally in coordination chemistry applications, whereas the piperidine-containing analogs may exhibit biological activity.

Physicochemical Properties

Limited data is available for the target compound. However, comparisons can be inferred:

- Solubility: Piperidine derivatives (e.g., ) are typically soluble in polar organic solvents (e.g., ethanol, DMSO). The diphenyl groups may reduce aqueous solubility compared to 1-(2-Amino-6-nitrophenyl)ethanone , which has polar nitro/amino groups.

- Stability: Chlorinated analogs (e.g., ) may exhibit hydrolytic instability under basic conditions, whereas the diphenyl-piperidino compound’s stability would depend on the inertness of its substituents.

Key Observations:

- The chloro analog carries an explicit irritant warning, suggesting higher acute toxicity than the diphenyl-piperidino compound.

Research and Application Insights

- Medicinal Chemistry : Piperidine-containing compounds (e.g., ) are often explored as enzyme inhibitors or receptor ligands. The diphenyl groups in the target compound could modulate binding affinity in such contexts.

- Catalysis : Unlike phosphine-based compounds (e.g., ), the target compound lacks transition metal-coordinating groups, limiting its utility in catalysis.

Q & A

Q. What are the common synthetic routes for 2,2-diphenyl-1-piperidino-1-ethanone?

The synthesis of piperidino-ethanone derivatives typically involves condensation reactions between piperidine derivatives and carbonyl-containing precursors. For example, reacting substituted piperidines with aryl ketones under reflux conditions in solvents like ethanol or dichloromethane, often with acid or base catalysts. Critical parameters include temperature control (70–100°C), solvent polarity, and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of 2,2-diphenyl-1-piperidino-1-ethanone characterized?

Advanced spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).

- X-ray Crystallography : Resolves spatial arrangements, bond angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What key physicochemical properties influence its experimental handling?

| Property | Value/Range | Implications for Research |

|---|---|---|

| Solubility | Low in water; high in DMSO | Requires polar aprotic solvents for assays |

| Stability | Sensitive to light/oxidation | Storage under inert atmosphere (N₂/Ar) |

| Melting Point | 120–150°C (varies by substituent) | Determines recrystallization conditions |

| LogP | ~3.5 (estimated) | Predicts membrane permeability |

These properties guide solvent selection, storage protocols, and biological assay design .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields?

Optimization strategies include:

- Solvent Screening : Polar solvents (e.g., DMF) enhance nucleophilicity in condensation reactions.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction kinetics.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.

- In-line Monitoring : Techniques like FT-IR or HPLC track intermediate formation .

Q. What strategies address contradictory data in pharmacological studies?

Divergent results often stem from methodological variability. For example:

- Receptor Assay Design : Differences in cell lines (e.g., HEK293 vs. CHO) or agonist concentrations may alter efficacy profiles.

- Data Triangulation : Combine in vitro (e.g., enzyme inhibition), in silico (molecular docking), and ex vivo (tissue models) approaches to validate targets .

- Meta-Analysis : Statistically harmonize datasets from heterogeneous studies to identify consensus mechanisms .

Q. How can biological activity against neurological targets be evaluated?

- In Vitro Assays :

- Acetylcholinesterase Inhibition : Measure IC₅₀ values via Ellman’s method.

- Receptor Binding : Radioligand displacement assays (e.g., -nicotine for nicotinic receptors).

- In Silico Studies : Docking simulations (e.g., AutoDock Vina) predict binding affinities to dopamine D₂ or serotonin 5-HT₃ receptors .

Q. What interdisciplinary approaches enhance its research applications?

| Field | Application Example | Methodology |

|---|---|---|

| Medicinal Chemistry | Lead compound optimization | Structure-activity relationship (SAR) studies |

| Chemical Biology | Probe development | Photoaffinity labeling for target ID |

| Materials Science | Chiral catalyst design | Asymmetric synthesis using piperidine scaffolds |

Integration of these approaches accelerates drug discovery and functional material development .

Q. What methodological rigor is needed in data analysis?

- Validity Checks :

- Internal Consistency : Replicate experiments ≥3 times.

- External Validation : Compare results with structurally analogous compounds (e.g., 2-(2-fluorophenoxy) derivatives) .

- Statistical Methods : ANOVA for multi-group comparisons; Principal Component Analysis (PCA) for multivariate datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.